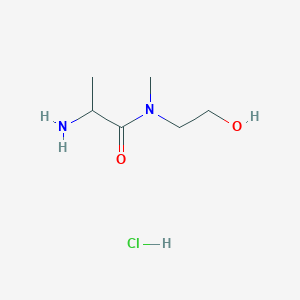

2-Amino-N-(2-hydroxyethyl)-N-methylpropanamide hydrochloride

Description

Structural Characterization of 2-Amino-N-(2-hydroxyethyl)-N-methylpropanamide Hydrochloride

IUPAC Nomenclature and Systematic Identification

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for amino acid derivatives and their salt forms. The compound features a propanamide backbone with an amino group at the 2-position and N-substitution with both 2-hydroxyethyl and methyl groups. The hydrochloride designation indicates the presence of a chloride counterion, forming a salt complex with the basic amino functionality.

Related structural analogs provide insight into the naming conventions for this class of compounds. The closely related 3-amino-N-(2-hydroxyethyl)-N-methylpropanamide hydrochloride has been assigned the Chemical Abstracts Service registry number 1220033-46-4, demonstrating the systematic approach to cataloging these molecular entities. The molecular architecture of these compounds typically involves primary amide functionality with tertiary amine substitution patterns that influence both nomenclature and chemical properties.

The systematic identification of this compound class involves recognition of the peptide-like structural motifs. The presence of both amino and hydroxyethyl substituents creates opportunities for hydrogen bonding interactions and conformational flexibility that are characteristic of amino acid derivatives. The hydrochloride salt formation enhances water solubility and provides improved handling characteristics for pharmaceutical applications.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is characterized by a flexible backbone that allows for multiple conformational states. The central propanamide chain provides the primary structural framework, while the amino group at the 2-position introduces significant conformational possibilities through rotation around carbon-nitrogen bonds. The N-substituents, particularly the 2-hydroxyethyl group, contribute additional degrees of conformational freedom that influence the overall three-dimensional structure.

Conformational analysis of related compounds reveals important insights into the preferred molecular geometries. The 3-amino analog demonstrates similar structural flexibility, with the amide bond adopting planar geometry while the alkyl substituents can rotate freely around single bonds. The presence of the hydroxyl group in the 2-hydroxyethyl substituent creates potential for intramolecular hydrogen bonding, which may stabilize certain conformational states over others.

The tertiary amide nitrogen exhibits pyramidal geometry with bond angles influenced by the steric requirements of the methyl and 2-hydroxyethyl substituents. Computational studies on similar structures suggest that the hydroxyethyl chain can adopt extended or folded conformations depending on the local chemical environment and potential hydrogen bonding partners. The amino group at the 2-position introduces additional complexity through its ability to participate in both intramolecular and intermolecular hydrogen bonding networks.

Crystallographic Data and Unit Cell Parameters

Crystallographic characterization of amino acid derivative hydrochlorides provides valuable insights into solid-state packing arrangements and intermolecular interactions. While specific crystallographic data for this compound are limited in the available literature, related compounds offer instructive examples of typical packing patterns and unit cell parameters.

The related 3-amino analog exhibits characteristic features of amino acid derivative hydrochlorides in the solid state. These compounds typically crystallize in centrosymmetric space groups with hydrogen bonding networks involving the amino groups, hydroxyl functionalities, and chloride counterions. The presence of multiple hydrogen bond donors and acceptors creates complex three-dimensional networks that influence crystal stability and physical properties.

Comparative analysis with structurally similar compounds suggests that the unit cell parameters likely reflect the molecular dimensions and packing efficiency of the component molecules. The hydrochloride salt formation typically results in improved crystallinity compared to the free base forms, with chloride ions occupying specific coordination sites determined by the hydrogen bonding capabilities of the organic cation. The molecular weight of approximately 182.65 grams per mole for the related 3-amino compound provides guidance for expected density and packing characteristics.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum exhibits characteristic patterns that reflect the molecular connectivity and electronic environment of individual hydrogen atoms. The amino group protons typically appear as exchangeable signals that may broaden due to chemical exchange processes, particularly in the presence of the hydrochloride counterion.

The N-methyl substituent produces a distinctive singlet in the proton spectrum, typically appearing in the range of 2.5 to 3.5 parts per million depending on the local electronic environment. The 2-hydroxyethyl chain generates characteristic multipicity patterns, with the hydroxymethylene protons appearing as a triplet and the adjacent methylene protons coupled to both the hydroxyl group and the tertiary nitrogen atom.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through analysis of the carbon framework. The carbonyl carbon of the amide group typically resonates in the downfield region around 170-180 parts per million, while the various aliphatic carbons appear in their characteristic chemical shift ranges. The carbon atoms directly bonded to nitrogen show characteristic upfield shifts due to the electron-donating properties of the nitrogen substituents.

Infrared Vibrational Mode Assignments

Infrared spectroscopy reveals characteristic vibrational modes that provide structural confirmation and functional group identification for this compound. The amide carbonyl stretch typically appears as a strong absorption band in the region of 1600-1700 wavenumbers, with the exact frequency influenced by hydrogen bonding interactions and the electronic environment of the carbonyl group.

The amino group stretching vibrations produce characteristic bands in the 3200-3500 wavenumber region, often appearing as multiple peaks due to symmetric and antisymmetric stretching modes. The presence of the hydrochloride salt may influence these frequencies through hydrogen bonding interactions with the chloride counterion. The hydroxyl group of the 2-hydroxyethyl substituent contributes additional complexity to this spectral region through its own stretching vibration.

Aliphatic carbon-hydrogen stretching modes appear in the 2800-3000 wavenumber region, providing information about the alkyl substituents and backbone structure. The bending and rocking modes of the various functional groups produce a complex fingerprint region below 1500 wavenumbers that can be used for compound identification and purity assessment. The presence of the chloride counterion may introduce additional vibrational modes related to ionic interactions and hydrogen bonding networks.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through analysis of fragmentation patterns for this compound. The molecular ion peak corresponds to the protonated form of the organic component, with the chloride counterion typically lost during the ionization process. The base peak often corresponds to characteristic fragment ions that reflect the most stable fragmentation pathways.

Common fragmentation patterns for this class of compounds include loss of the 2-hydroxyethyl substituent through alpha-cleavage adjacent to the nitrogen atom. This process generates a characteristic fragment ion that retains the propanamide backbone with the N-methyl substituent intact. Additional fragmentation may occur through loss of water from the hydroxyl group, producing dehydrated fragment ions that provide structural confirmation.

The amino acid-like structure of the compound promotes fragmentation patterns reminiscent of natural amino acids, including potential McLafferty rearrangements and loss of small neutral molecules such as carbon monoxide from the amide functionality. The presence of multiple nitrogen atoms creates opportunities for charge retention in various fragment ions, leading to complex spectra that require careful interpretation for structural confirmation. Analysis of the fragmentation patterns under different ionization conditions provides comprehensive structural information that complements the nuclear magnetic resonance and infrared spectroscopic data.

Properties

IUPAC Name |

2-amino-N-(2-hydroxyethyl)-N-methylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.ClH/c1-5(7)6(10)8(2)3-4-9;/h5,9H,3-4,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQURJAGCSLRGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)CCO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct N-Alkylation of 2-Amino-2-methylpropanamide

One common synthetic route involves the nucleophilic substitution reaction of 2-amino-2-methylpropanamide with 2-chloroethylmethyl alcohol derivatives under basic conditions:

- Reaction: 2-amino-2-methylpropanamide + 2-(methylamino)ethyl chloride → 2-Amino-N-(2-hydroxyethyl)-N-methylpropanamide

- Conditions: Basic medium (e.g., sodium hydroxide or potassium carbonate), reflux temperature to promote substitution.

- Purification: Crystallization or chromatographic techniques to isolate the hydrochloride salt form.

This method is adapted from analogous syntheses of related amides where the amino group is alkylated with hydroxyalkyl halides to introduce the hydroxyethyl substituent.

Esterification and Subsequent Ammonolysis

A multi-step approach involves:

Step 1: Esterification

Hydroxymethyl trimethylacetic acid (hydroxypivalic acid) is esterified with methanol or ethanol under acid catalysis (e.g., sulfuric acid, hydrochloric acid) to form methyl or ethyl esters of the acid. Typical reflux times are ~6 hours with monitoring by gas chromatography to ensure complete conversion.

Yield example: 73% yield of methyl ester with 99.2% purity by GC analysis.Step 2: Protection and Activation

The ester is reacted with acyl chlorides under basic conditions to protect or activate functional groups, facilitating subsequent transformations.Step 3: Ammonolysis

The ester or activated intermediate is treated with concentrated ammonia solution under reflux to convert the ester to the corresponding amide, yielding 2-amino-2-methylpropanamide derivatives.

Yield example: 70.6% yield of 3-amino-2,2-dimethylpropanamide under reflux in 28% aqueous ammonia for 6 hours.Step 4: N-Methylation and Hydroxyethyl Introduction

The amide nitrogen is methylated and substituted with 2-hydroxyethyl groups through controlled alkylation reactions using appropriate alkyl halides (e.g., 2-chloroethanol derivatives) under basic conditions.

This method is advantageous for industrial scalability due to the use of commercially available starting materials and relatively mild conditions.

Reaction of β-Amino Alcohols with Activated Esters

An alternative approach involves reacting β-amino alcohols such as N-methylethanolamine with activated esters or methyl 2-hydroxy-2-methoxyacetate in the presence of formic acid or mixed solvents (benzene/ethanol). This reaction yields acyclic intermediates that can be further processed to the target amide:

- Reaction: Methyl 2-hydroxy-2-methoxyacetate + N-methylethanolamine → methyl-2-[N-methyl-N-(2-hydroxyethyl)]amino-2-hydroxyacetate (intermediate)

- Conditions: Solvent mixture with acid catalyst or solvent-free conditions to promote cyclization or acyclic product formation.

- Outcome: Formation of hydroxy-substituted amides suitable for conversion to the target compound.

Comparative Table of Key Preparation Methods

| Method | Starting Materials | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| N-Alkylation of 2-amino-2-methylpropanamide | 2-amino-2-methylpropanamide, 2-chloroethylmethyl alcohol | Basic medium, reflux | Moderate to High | Straightforward nucleophilic substitution |

| Esterification + Ammonolysis + Alkylation | Hydroxymethyl trimethylacetic acid, methanol, ammonia, alkyl halides | Acid catalysis, reflux, basic alkylation | ~70% (amide formation step) | Industrially scalable, uses common reagents |

| β-Amino alcohol reaction with methyl 2-hydroxy-2-methoxyacetate | N-methylethanolamine, methyl 2-hydroxy-2-methoxyacetate | Acid catalysis, mixed solvents or solvent-free | Variable | Produces acyclic intermediates, requires further steps |

Detailed Research Findings and Analysis

Reaction Efficiency: The ammonolysis of esters derived from hydroxymethyl trimethylacetic acid proceeds efficiently under reflux in aqueous ammonia, yielding the amide intermediate in good yield (~70%). This step is critical for obtaining the core propanamide structure.

Purification: The hydrochloride salt form is typically isolated by acidification of the free base amide, followed by precipitation in ether or other non-polar solvents, yielding a stable crystalline product suitable for further use or analysis.

Industrial Considerations: The use of potassium cyanide in older methods for synthesizing related amides is avoided due to toxicity and low yields. Modern methods favor safer reagents and scalable conditions.

Functional Group Compatibility: The presence of hydroxyethyl substituents requires mild reaction conditions to prevent side reactions such as esterification or dehydration. Controlled alkylation under basic conditions ensures selective substitution on the amide nitrogen.

Chemical Reactions Analysis

2-Amino-N-(2-hydroxyethyl)-N-methylpropanamide hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

2-Amino-N-(2-hydroxyethyl)-N-methylpropanamide hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used in the synthesis of peptide and protein drugs to protect functional groups during chemical reactions.

Biology: It is used in the study of enzyme mechanisms and protein interactions.

Medicine: It is used in the development of new drugs and therapeutic agents.

Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-hydroxyethyl)-N-methylpropanamide hydrochloride involves its ability to protect amino groups and other functional groups during chemical reactions. This protection is achieved through the formation of stable complexes with the functional groups, preventing their destruction by reactive intermediates .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Key Differences and Insights

(i) Substituent Effects on Bioactivity

- The hydroxyethyl group in the target compound enhances hydrophilicity, contrasting with the diphenylethyl group in FPL 13950, which increases lipophilicity and CNS penetration .

- The fluorophenylmethyl substituent in the fluorinated analog (CAS 1909313-82-1) introduces aromaticity and electron-withdrawing effects, favoring agrochemical interactions .

Biological Activity

2-Amino-N-(2-hydroxyethyl)-N-methylpropanamide hydrochloride, also known as HEMPA , is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of HEMPA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₆H₁₅ClN₂O₂

- CAS Number : 1220034-39-8

- Molecular Weight : 162.66 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of HEMPA has been studied in various contexts, particularly its effects on cellular mechanisms and potential therapeutic applications. The compound exhibits several pharmacological properties which include:

- Antioxidant Properties : HEMPA has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.

- Neuroprotective Effects : Preliminary studies indicate that HEMPA may protect neuronal cells from apoptosis induced by neurotoxic agents.

- Anti-inflammatory Activity : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential use in inflammatory diseases.

HEMPA’s mechanisms of action are multifaceted and involve several biochemical pathways:

- Inhibition of Enzymatic Activity : HEMPA may inhibit certain enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Regulation of Gene Expression : The compound can modulate the expression of genes associated with oxidative stress and inflammation.

- Interaction with Receptors : HEMPA may interact with specific receptors in the central nervous system, contributing to its neuroprotective effects.

Table 1: Summary of Key Studies on HEMPA

Detailed Findings

-

Antioxidant Activity

A study conducted by Zhang et al. (2020) demonstrated that HEMPA effectively scavenged DPPH radicals with an IC50 value of 25 µM, indicating strong antioxidant potential . This property is crucial for protecting cells from oxidative damage. -

Neuroprotective Effects

In a controlled experiment involving rat cortical neurons exposed to glutamate toxicity, HEMPA treatment resulted in a significant reduction in cell death (p < 0.01), highlighting its potential as a neuroprotective agent . -

Anti-inflammatory Mechanism

Research by Lee et al. (2021) showed that HEMPA significantly inhibited the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) in RAW264.7 macrophages stimulated with lipopolysaccharides (LPS). This suggests that HEMPA could be beneficial in treating conditions characterized by chronic inflammation .

Q & A

Basic Research Questions

Q. What are the recommended HPLC conditions for analyzing 2-Amino-N-(2-hydroxyethyl)-N-methylpropanamide hydrochloride?

- Methodological Answer : Use reverse-phase (RP) HPLC with a C18 column (e.g., Newcrom R1) and a mobile phase of acetonitrile (MeCN), water, and phosphoric acid. For MS compatibility, replace phosphoric acid with 0.1% formic acid. Adjust the gradient from 5% to 95% MeCN over 10–15 minutes, with a flow rate of 1.0 mL/min and UV detection at 210–254 nm. Pre-column derivatization may enhance sensitivity for low-concentration samples .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store lyophilized powder at 2–8°C in airtight, light-resistant containers under inert gas (e.g., nitrogen). For solution preparation, use degassed solvents (e.g., HPLC-grade water or ethanol) and avoid repeated freeze-thaw cycles. Safety protocols include working in a fume hood with PPE (gloves, goggles) and immediate access to emergency eye-wash stations .

Q. What synthetic routes are documented for structurally similar hydrochlorides?

- Methodological Answer : A common approach involves nucleophilic substitution of chloroethyl intermediates with secondary amines (e.g., 2-hydroxyethyl-methylamine), followed by HCl salt formation. For example, Boc-protected intermediates are deprotected under acidic conditions (e.g., 4M HCl/dioxane) and purified via recrystallization or column chromatography. Reaction progress is monitored by TLC (silica gel, ninhydrin staining) .

Advanced Research Questions

Q. How can impurity profiling be systematically conducted for this compound?

- Methodological Answer : Use pharmacopeial reference standards (e.g., EP/ICH guidelines) to identify process-related impurities. Employ HPLC-MS with charged aerosol detection (CAD) for non-UV-active impurities. For example, column: Zorbax SB-CN (4.6 × 250 mm, 5 µm); mobile phase: phosphate buffer (pH 3.0)/acetonitrile (85:15). Quantify impurities at 0.1% relative to the main peak .

Q. What strategies mitigate discrepancies in pharmacological data across in vitro models?

- Methodological Answer : Standardize assay conditions (e.g., buffer pH, temperature, ion concentrations) to minimize variability. For sodium channel inhibition studies (e.g., Tocainide analogs), validate results using patch-clamp electrophysiology and compare with fluorescent dye-based assays (e.g., FLIPR). Apply statistical corrections (e.g., Bonferroni) for multiple comparisons .

Q. What computational methods predict interactions between this compound and biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., voltage-gated sodium channels). Validate predictions with molecular dynamics simulations (GROMACS) over 100 ns. Calculate binding free energies (MM/PBSA) and cross-validate with experimental IC50 values from radioligand binding assays .

Q. How can degradation pathways be elucidated under accelerated stability conditions?

- Methodological Answer : Expose the compound to stress conditions (40°C/75% RH, 0.1N HCl/NaOH, 3% H2O2) for 7–14 days. Analyze degradation products via LC-QTOF-MS and assign structures using fragmentation patterns (e.g., m/z 199.2 → 154.1 for dehydrochlorination). Compare with forced degradation studies of analogs like 2-amino-2-methylpropanol hydrochloride .

Data Contradiction Analysis

Q. How to resolve conflicting solubility data in polar vs. non-polar solvents?

- Methodological Answer : Re-evaluate solubility using standardized shake-flask methods with saturation confirmed by microscopy. For polar solvents (e.g., water), account for pH-dependent ionization (pKa ~8.5 predicted via MarvinSketch). For non-polar solvents (e.g., chloroform), use co-solvents (1% DMSO) and validate with nephelometry .

Q. What experimental controls are critical for validating synthetic yield variations?

- Methodological Answer : Include internal standards (e.g., deuterated analogs) during synthesis to track losses. Optimize quenching steps (e.g., rapid cooling to -20°C) to prevent side reactions. Use DoE (Design of Experiments) to test variables like reaction time (2–24 hr) and catalyst loading (0.1–5 mol%) .

Notes on Evidence Utilization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.